An In-depth Technical Guide to 6-Aminonicotinic Acid: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 6-Aminonicotinic Acid: A Versatile Building Block in Medicinal Chemistry
A Note to the Researcher: Initial searches for "6-(3-Aminophenyl)nicotinic acid" did not yield a specific Chemical Abstracts Service (CAS) number or readily available supplier information. This suggests that it may be a novel compound or a less common derivative. This guide will therefore focus on the closely related and commercially significant compound, 6-Aminonicotinic acid (CAS No: 3167-49-5) . This versatile heterocyclic compound, with its amino and carboxylic acid functionalities on a pyridine ring, is a crucial precursor in the development of a wide range of therapeutic agents.[1] The principles and applications discussed herein for 6-aminonicotinic acid can provide a strong foundational understanding for the potential synthesis and utility of its derivatives.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 6-aminopyridine-3-carboxylic acid[2] |
| Synonyms | 6-Amino-3-pyridinecarboxylic acid, 2-Amino-5-pyridinecarboxylic acid[3] |
| CAS Number | 3167-49-5[1][3][4] |
| Molecular Formula | C₆H₆N₂O₂[2][3] |
| Molecular Weight | 138.12 g/mol [2] |
| Appearance | White to light grey or light yellow crystalline powder[3][4][5] |
| Melting Point | >300 °C[3][4] |
| SMILES | C1=CC(=NC=C1C(=O)O)N[2] |
Physicochemical Properties:
| Property | Value |
| XLogP3 | 1.4[2] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 76.2 Ų[2] |
| Water Solubility | The product is water soluble and may spread in water systems.[6] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[6] Recommended storage at 0-8 °C.[3] |
Synthesis and Manufacturing
The synthesis of 6-aminonicotinic acid is a critical process for ensuring a high-purity intermediate for pharmaceutical applications. While various proprietary methods exist, a common laboratory-scale synthesis involves the hydrolysis of its ester precursor, ethyl 6-aminonicotinate.[7]
Experimental Protocol: Hydrolysis of Ethyl 6-aminonicotinate [7]
-
Dissolution: Dissolve ethyl 6-aminonicotinate in methanol.
-
Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for approximately 18 hours.
-
Solvent Removal: Remove the methanol under reduced pressure (in vacuo).
-
Dilution and Acidification: Dilute the residue with water and acidify with a 2 N hydrochloric acid (HCl) solution to a pH of approximately 3.
-
Isolation: Isolate the resulting precipitate by centrifugation.
-
Washing and Drying: Wash the precipitate with water and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.
Modern manufacturing practices may employ techniques such as continuous flow systems to optimize reaction control, scalability, and yield, ensuring a consistent supply of high-purity 6-aminonicotinic acid (≥99.0% by HPLC) for the pharmaceutical industry.[8]
Applications in Drug Discovery and Development
The unique bifunctional nature of 6-aminonicotinic acid makes it an exceptionally valuable building block in medicinal chemistry. Its structure is a key component in the synthesis of novel therapeutic agents, particularly in the areas of oncology, anti-inflammatory research, and neuroscience.[1][3]
Key Therapeutic Areas of Investigation:
-
Oncology: It serves as a precursor for molecules with anti-cancer properties.[1]
-
Anti-inflammatory Agents: The scaffold is utilized in the design of compounds with anti-inflammatory activity.[1][3]
-
Neuroscience: A series of 6-aminonicotinic acid analogues have been synthesized and characterized as novel GABA(A) receptor agonists, presenting new opportunities for designing drugs targeting this important neurotransmitter system.[9]
-
Enzyme Inhibition: It is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating its potential in the development of antibacterial agents.[4]
The diagram below illustrates the central role of 6-aminonicotinic acid as a starting material for generating diverse chemical entities for drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-aminonicotinic acid. It is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[2][6][10][11][12]
GHS Hazard Information:
Recommended Personal Protective Equipment (PPE) and Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily available.[10]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary.[10]
-
Skin Protection: Wear protective gloves and suitable protective clothing.[10]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear an approved respirator.[10]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]
The following workflow outlines the general safety precautions for handling 6-aminonicotinic acid in a laboratory setting.
Supplier Information
6-Aminonicotinic acid is available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to verify the purity and quality of the product, often by requesting a certificate of analysis (CoA).[1]
Selected Suppliers:
| Supplier | Purity/Grades Offered |
| Tokyo Chemical Industry (TCI) | >98.0% |
| Chem-Impex | ≥99% (HPLC)[3] |
| Fisher Scientific | 98%[11] |
| ChemicalBook | Various suppliers listed with different purities[4] |
| SynQuest Laboratories, Inc. | (BOC protected form available)[10] |
| Nanjing Tengxiang Import & Export Co. Ltd. | 98% min[5] |
Spectroscopic Data
Spectroscopic data is essential for the verification of the chemical structure and purity of 6-aminonicotinic acid.
-
Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for 3-Pyridinecarboxylic acid, 6-amino-.[13]
-
Mass Spectrometry: The NIST WebBook also contains the mass spectrum (electron ionization) for this compound.[13] PubChem provides predicted collision cross-section values for various adducts.[14]
Researchers should always acquire and interpret spectroscopic data for their specific batch of the compound to ensure its identity and purity before use in synthetic procedures.
Conclusion
6-Aminonicotinic acid is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its robust synthetic routes and versatile reactivity make it an invaluable tool for researchers and drug development professionals. While the specifically requested "6-(3-Aminophenyl)nicotinic acid" remains elusive in common chemical databases, the foundational knowledge of 6-aminonicotinic acid's chemistry, applications, and handling provides a critical starting point for the exploration of its more complex derivatives.
References
- The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (URL not provided)
- 6-Aminonicotinic acid, 6-BOC protected - Safety Data Sheet. Synquest Labs. (URL not provided)
- 6-Aminonicotinic acid - SAFETY DATA SHEET. (2025-09-15). (URL not provided)
-
6-Aminonicotinic acid 3167-49-5. Nanjing Tengxiang Import & Export Co. Ltd. (URL: [Link])
-
6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem. (URL: [Link])
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. (2014-09-12). (URL: [Link])
-
6-Aminonicotinic Acid | C6H6N2O2 | CID 18496. PubChem - NIH. (URL: [Link])
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2024-12-05). (URL not provided)
- SAFETY DATA SHEET - TCI Chemicals. (2025-02-03). (URL not provided)
-
Methyl 6-aminonicotinate – preparation and application. Georganics. (2023-12-28). (URL: [Link])
- Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. (URL not provided)
-
3-Pyridinecarboxylic acid, 6-amino-. NIST WebBook. (URL: [Link])
-
6-aminonicotinic acid (C6H6N2O2). PubChemLite. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]
- 5. 6-Aminonicotinic acid 3167-49-5 | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 6-Aminonicotinic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 3-Pyridinecarboxylic acid, 6-amino- [webbook.nist.gov]
- 14. PubChemLite - 6-aminonicotinic acid (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
